molecular formula C13H11BrN4O B12054933 N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B12054933
M. Wt: 319.16 g/mol
InChI Key: JOBWOZFBCJKAEJ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as optical limiting materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to the presence of the pyrazine ring, which can enhance its electronic properties and potential interactions with biological targets. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11BrN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+

InChI Key

JOBWOZFBCJKAEJ-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.